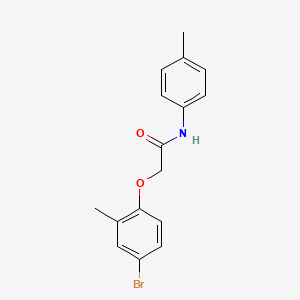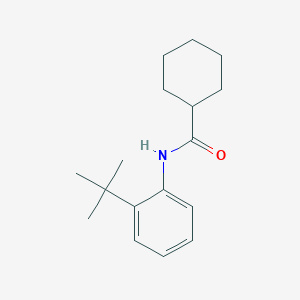![molecular formula C16H19N3OS B5819968 N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DMAPT is a synthetic compound that belongs to the class of thioureas and has a molecular weight of 296.43 g/mol.
Mécanisme D'action
DMAPT exerts its anticancer effects by inhibiting the NF-κB signaling pathway, which is a key regulator of cell survival, proliferation, and inflammation. DMAPT binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB. By inhibiting NEMO, DMAPT prevents the activation of NF-κB and downstream target genes that promote cell survival and proliferation. In addition, DMAPT has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, DMAPT has been shown to have anti-inflammatory and antioxidant properties. DMAPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. DMAPT has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to reduce the invasiveness of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMAPT is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for cancer therapy. DMAPT has also been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential anticancer agent. However, one of the limitations of DMAPT is its poor solubility in water, which may limit its use in certain experimental settings. In addition, DMAPT has been shown to have low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the combination of DMAPT with other anticancer agents, such as chemotherapy and radiation therapy. In addition, there is a need for further studies to elucidate the mechanisms of action of DMAPT and its effects on other signaling pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT in humans.
Méthodes De Synthèse
DMAPT is synthesized by the reaction between 4-dimethylaminobenzaldehyde and 3-methoxyphenyl isothiocyanate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is purified by recrystallization from ethanol. The yield of DMAPT is approximately 60-70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, prostate cancer, and lung cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, DMAPT has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19(2)14-9-7-12(8-10-14)17-16(21)18-13-5-4-6-15(11-13)20-3/h4-11H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOSUWSHBBTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

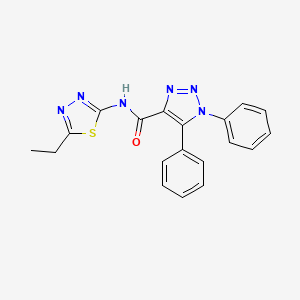
![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)
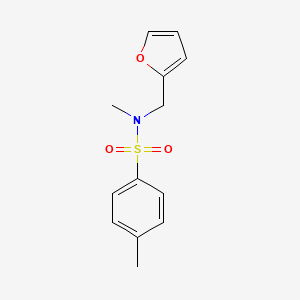
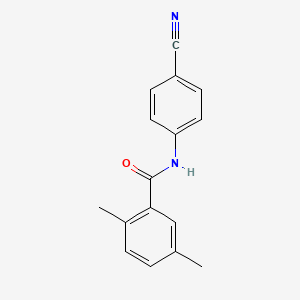
![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
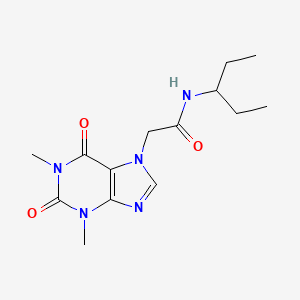
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
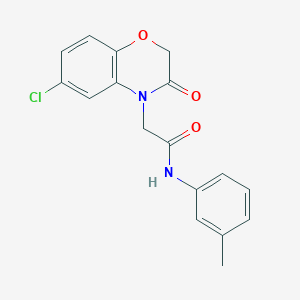
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
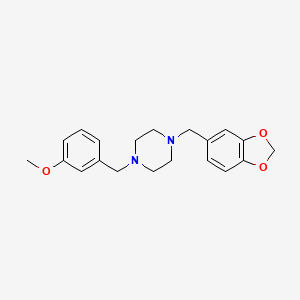
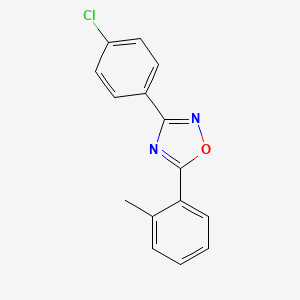
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
